Continuous Flow vs. Batch Synthesis: 95.18% Yield in 27 Seconds vs. 83–92.6% in 2 Hours
Maralla et al. (2017) conducted a direct head-to-head comparison of batch and continuous flow tritylation of 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole (MBPT) to produce the target N2‑trityl compound. The Corning® Advanced Flow Reactor (AFR) achieved an isolated yield of 95.18% at a residence time of only 27 seconds, compared to conventional batch processes reported in the literature yielding 83% to 92.6% with reaction times of approximately 2 hours using monochlorobenzene or toluene as solvents [1]. Two additional microreactor configurations—SSCR‑1 mm and SSCR‑2 mm—yielded 93.72% (71 s) and 92.87% (324 s) respectively, all exceeding batch yields while drastically reducing reaction time [1]. The continuous flow process also operates at ambient temperature (27 ± 2 °C) in dichloromethane, eliminating the need for elevated temperatures (up to 80 °C) required in some batch protocols [1].
| Evidence Dimension | Synthetic yield and reaction time (tritylation of MBPT to MBPTT) |
|---|---|
| Target Compound Data | 95.18% yield, 27 s residence time (Corning AFR); 93.72% yield, 71 s (SSCR-1 mm); 92.87% yield, 324 s (SSCR-2 mm) [1] |
| Comparator Or Baseline | Batch process: 83%–92.6% yield, ~2 h reaction time; solvents: monochlorobenzene, toluene; temperature: RT to 80 °C [1] |
| Quantified Difference | Yield improvement: +2.58 to +12.18 percentage points; reaction time reduction: ~99.4% (from 7,200 s to 27 s); temperature: ambient vs. up to 80 °C |
| Conditions | Tritylation of 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole with trityl chloride and triethylamine in dichloromethane at 27 ± 2 °C, atmospheric pressure, 50–120 mL/h flow rates [1] |
Why This Matters
For procurement decisions, this directly translates to higher throughput per unit time, lower energy costs (ambient vs. heated operation), and greater process safety—factors that materially impact cost of goods for large-scale candesartan intermediate production.
- [1] Maralla, Y., Sonawane, S., Kashinath, D., Pimplapure, M., & Paplal, B. (2017). Process Intensification of Tetrazole reaction through tritylation of 5-[4′-(Methyl) Biphenyl-2-Yl] using microreactors. Chemical Engineering and Processing: Process Intensification, 112, 9–17. View Source
